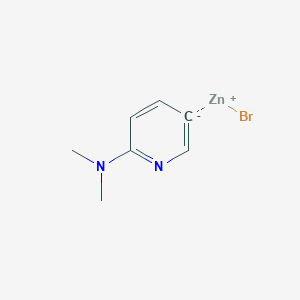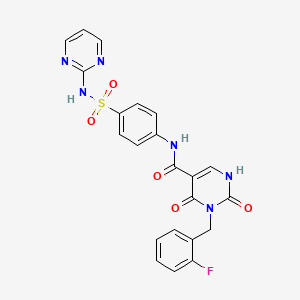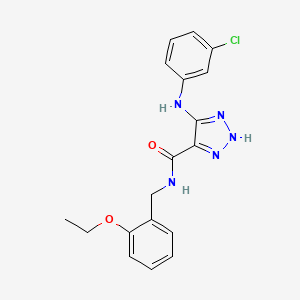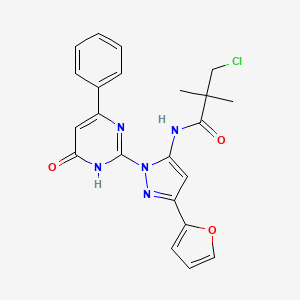![molecular formula C20H32O5 B14109387 7-[3-(3-Hydroxyoct-1-enyl)-4,6-dioxabicyclo[3.1.1]hept-2-YL]hept-5-enoic acid](/img/structure/B14109387.png)
7-[3-(3-Hydroxyoct-1-enyl)-4,6-dioxabicyclo[3.1.1]hept-2-YL]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(3-Hydroxyoct-1-enyl)-4,6-dioxabicyclo[3.1.1]hept-2-yl]hept-5-enoic acid, also known as Thromboxane A2, is a biologically active compound that plays a significant role in various physiological processes. It is a member of the thromboxane family, which are eicosanoids derived from arachidonic acid. Thromboxane A2 is known for its role in platelet aggregation and vasoconstriction, making it a crucial compound in the regulation of blood flow and clot formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(3-Hydroxyoct-1-enyl)-4,6-dioxabicyclo[311]hept-2-yl]hept-5-enoic acid involves several steps, starting from the precursor arachidonic acidThe reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Thromboxane A2 is generally carried out through a series of chemical reactions that are optimized for large-scale synthesis. These methods often involve the use of high-pressure reactors and advanced purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-[3-(3-Hydroxyoct-1-enyl)-4,6-dioxabicyclo[3.1.1]hept-2-yl]hept-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of Thromboxane A2 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have different biological activities. These derivatives are used in research and therapeutic applications .
Scientific Research Applications
7-[3-(3-Hydroxyoct-1-enyl)-4,6-dioxabicyclo[3.1.1]hept-2-yl]hept-5-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of eicosanoid biosynthesis. In biology, it is used to investigate the role of thromboxanes in cellular signaling and inflammation. In medicine, Thromboxane A2 is studied for its potential therapeutic applications in cardiovascular diseases and other conditions related to blood clotting and vascular function .
Mechanism of Action
The mechanism of action of 7-[3-(3-Hydroxyoct-1-enyl)-4,6-dioxabicyclo[3.1.1]hept-2-yl]hept-5-enoic acid involves its interaction with specific receptors on the surface of platelets and vascular smooth muscle cells. Upon binding to these receptors, Thromboxane A2 activates signaling pathways that lead to platelet aggregation and vasoconstriction. The molecular targets of Thromboxane A2 include the thromboxane receptor (TP) and various enzymes involved in the arachidonic acid pathway .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-[3-(3-Hydroxyoct-1-enyl)-4,6-dioxabicyclo[3.1.1]hept-2-yl]hept-5-enoic acid include other thromboxanes such as Thromboxane B2 and prostaglandins like Prostaglandin E2. These compounds share structural similarities and are derived from arachidonic acid .
Uniqueness: What sets this compound apart is its potent biological activity in promoting platelet aggregation and vasoconstriction. This makes it a critical compound in the regulation of hemostasis and thrombosis .
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[3-(3-hydroxyoct-1-enyl)-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23) |
InChI Key |
DSNBHJFQCNUKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole](/img/structure/B14109321.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14109322.png)

![1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109339.png)
![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109343.png)
![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14109356.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14109362.png)
![4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/structure/B14109373.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14109378.png)



![2-{1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B14109421.png)
